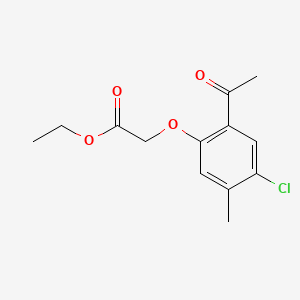![molecular formula C66H63B B14076825 tris[2,3,5,6-tetramethyl-4-(4-phenylphenyl)phenyl]borane CAS No. 492446-96-5](/img/structure/B14076825.png)
tris[2,3,5,6-tetramethyl-4-(4-phenylphenyl)phenyl]borane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris[2,3,5,6-tetramethyl-4-(4-phenylphenyl)phenyl]borane is a boron-containing compound with a complex aromatic structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tris[2,3,5,6-tetramethyl-4-(4-phenylphenyl)phenyl]borane typically involves the reaction of boron trihalides with corresponding aromatic compounds under controlled conditions. One common method includes the use of boronic acid derivatives and aromatic halides in the presence of a palladium catalyst, facilitating a Suzuki coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Tris[2,3,5,6-tetramethyl-4-(4-phenylphenyl)phenyl]borane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions may yield boron-hydride complexes.
Substitution: Aromatic substitution reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents and electrophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include boronic acids, borate esters, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Tris[2,3,5,6-tetramethyl-4-(4-phenylphenyl)phenyl]borane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential use in drug delivery systems and as a fluorescent probe for biological imaging.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of advanced materials, such as polymers and electronic devices.
Wirkmechanismus
The mechanism by which tris[2,3,5,6-tetramethyl-4-(4-phenylphenyl)phenyl]borane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s boron atom can form reversible covalent bonds with nucleophilic sites, influencing various biochemical pathways. Additionally, its aromatic structure allows for π-π interactions with other aromatic molecules, enhancing its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tris(4-bromo-2,3,5,6-tetramethylphenyl)borane
- Tris(2,3,5,6-tetramethyl-4-(pyridin-3-yl)phenyl)borane
- Tris(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amine
Uniqueness
Tris[2,3,5,6-tetramethyl-4-(4-phenylphenyl)phenyl]borane stands out due to its unique combination of steric hindrance and electronic properties, which enhance its stability and reactivity.
Eigenschaften
CAS-Nummer |
492446-96-5 |
|---|---|
Molekularformel |
C66H63B |
Molekulargewicht |
867.0 g/mol |
IUPAC-Name |
tris[2,3,5,6-tetramethyl-4-(4-phenylphenyl)phenyl]borane |
InChI |
InChI=1S/C66H63B/c1-40-46(7)64(47(8)41(2)61(40)58-34-28-55(29-35-58)52-22-16-13-17-23-52)67(65-48(9)42(3)62(43(4)49(65)10)59-36-30-56(31-37-59)53-24-18-14-19-25-53)66-50(11)44(5)63(45(6)51(66)12)60-38-32-57(33-39-60)54-26-20-15-21-27-54/h13-39H,1-12H3 |
InChI-Schlüssel |
APSZPLYVGCNUMZ-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C(=C(C(=C1C)C)C2=CC=C(C=C2)C3=CC=CC=C3)C)C)(C4=C(C(=C(C(=C4C)C)C5=CC=C(C=C5)C6=CC=CC=C6)C)C)C7=C(C(=C(C(=C7C)C)C8=CC=C(C=C8)C9=CC=CC=C9)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![(1R,3S,3aR,5aS,6S,11aS,13aR)-1,6-dihydroxy-3a-(hydroxymethyl)-5a,8,8,11a,13a-pentamethyl-3-propan-2-yl-2,3,4,5,5b,6,7,7a,13,13b-decahydro-1H-cyclopenta[a]chrysen-9-one](/img/structure/B14076804.png)

![(10R,14S,15S)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,5'-oxolane]-2',7-dione](/img/structure/B14076812.png)

![[2-(Octan-2-yl)phenoxy]acetic acid](/img/structure/B14076819.png)
